An In-depth Technical Guide to 1-(4-Propylphenyl)butan-1-ol: Synthesis, Characterization, and Experimental Protocols
An In-depth Technical Guide to 1-(4-Propylphenyl)butan-1-ol: Synthesis, Characterization, and Experimental Protocols
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-propylphenyl)butan-1-ol, a substituted aromatic alcohol of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide integrates predicted properties with established, field-proven methodologies for its synthesis and characterization. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational understanding and practical protocols for working with this and structurally related molecules.
Introduction
1-(4-Propylphenyl)butan-1-ol is a secondary benzylic alcohol. The presence of both a hydroxyl group and a substituted phenyl ring suggests potential applications as a synthon in organic synthesis, a building block for novel polymers, or as a scaffold in the design of new bioactive molecules. The propyl substituent on the phenyl ring and the butyl chain attached to the carbinol center contribute to its lipophilicity, a key parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties. This guide will detail its fundamental properties, provide robust synthetic procedures, and outline a comprehensive characterization workflow.
Predicted Physicochemical Properties
In the absence of experimentally determined data, the following physical and chemical properties for 1-(4-propylphenyl)butan-1-ol have been predicted using established computational models. These values serve as a valuable baseline for experimental design and analysis.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₂₀O | - |
| Molecular Weight | 192.30 g/mol | - |
| Boiling Point | ~280-300 °C at 760 mmHg | Estimated based on structurally similar compounds. |
| Melting Point | Not available | Likely a low-melting solid or a viscous oil at room temperature. |
| Density | ~0.95-0.98 g/cm³ | Estimated based on related aryl alcohols. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). | The nonpolar character of the propylphenyl and butyl groups dominates. |
| LogP | ~3.5-4.0 | Indicates significant lipophilicity. |
Synthesis of 1-(4-Propylphenyl)butan-1-ol
Two primary and reliable synthetic routes for the preparation of 1-(4-propylphenyl)butan-1-ol are presented below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Method 1: Grignard Reaction of 4-Propylbenzaldehyde
This is a classic and highly effective method for forming the carbon-carbon bond required to construct the target alcohol. The reaction involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to 4-propylbenzaldehyde.
Reaction Scheme:
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Preparation of Propylmagnesium Bromide:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether.
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Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary.
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Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
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-
Reaction with 4-Propylbenzaldehyde:
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Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
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Dissolve 4-propylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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-
Work-up and Purification:
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Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-propylphenyl)butan-1-ol.
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Method 2: Reduction of 1-(4-Propylphenyl)butan-1-one
This method involves the reduction of the corresponding ketone, 1-(4-propylphenyl)butan-1-one, to the secondary alcohol. This is a straightforward and high-yielding transformation.
Reaction Scheme:
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Reduction Reaction:
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In a round-bottom flask, dissolve 1-(4-propylphenyl)butan-1-one (1.0 eq) in methanol.
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
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-
Work-up and Purification:
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Characterization Workflow
A comprehensive characterization of the synthesized 1-(4-propylphenyl)butan-1-ol is crucial to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.
Caption: A typical workflow for the characterization of 1-(4-propylphenyl)butan-1-ol.
Predicted Spectroscopic Data
The following are predicted spectroscopic data for 1-(4-propylphenyl)butan-1-ol. These predictions can be used as a reference for the analysis of experimental data.[1][2][3][4]
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~7.1-7.3 ppm (m, 4H): Aromatic protons of the 1,4-disubstituted benzene ring.
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~4.6-4.7 ppm (t, 1H): Methine proton of the carbinol group (-CH(OH)-).
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~2.5-2.6 ppm (t, 2H): Methylene protons of the propyl group attached to the benzene ring (-CH₂-CH₂-CH₃).
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~1.5-1.7 ppm (m, 4H): Methylene protons of the butyl group adjacent to the carbinol and the methylene protons of the propyl group (-CH(OH)-CH₂-CH₂-CH₃ and -CH₂-CH₂-CH₃).
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~2.0-2.5 ppm (s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.
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~0.9 ppm (t, 6H): Terminal methyl protons of both the propyl and butyl groups (-CH₂-CH₃).
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~140-145 ppm: Quaternary aromatic carbon attached to the propyl group.
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~140-145 ppm: Quaternary aromatic carbon attached to the butanol group.
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~128-130 ppm: Aromatic CH carbons.
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~75-80 ppm: Carbinol carbon (-CH(OH)-).
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~35-40 ppm: Methylene carbon of the butyl group adjacent to the carbinol.
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~35-40 ppm: Methylene carbon of the propyl group attached to the benzene ring.
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~20-25 ppm: Methylene carbon of the propyl group.
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~18-22 ppm: Methylene carbon of the butyl group.
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~14 ppm: Terminal methyl carbons of the propyl and butyl groups.
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~3600-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
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~3100-3000 cm⁻¹ (medium): C-H stretching of the aromatic ring.
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~2960-2850 cm⁻¹ (strong): C-H stretching of the aliphatic (propyl and butyl) groups.
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~1600 and ~1500 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.
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~1100-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.
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Molecular Ion (M⁺): m/z = 192.
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Major Fragmentation Peaks:
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m/z = 149: Loss of the propyl group ([M - C₃H₇]⁺).
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m/z = 135: Loss of the butyl group ([M - C₄H₉]⁺).
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m/z = 117: Benzylic cleavage.
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m/z = 91: Tropylium ion.
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Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(4-propylphenyl)butan-1-ol and its precursors.[5][6][7]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
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Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as chemical waste in accordance with local regulations.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(4-propylphenyl)butan-1-ol. While experimental data for this specific molecule is scarce, the provided predicted properties and detailed experimental protocols for its synthesis via Grignard reaction or ketone reduction offer a solid foundation for researchers. The outlined characterization workflow will enable confident verification of the synthesized product. Adherence to the safety and handling guidelines is paramount to ensure a safe laboratory environment.
References
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International Chemical Safety Cards (ICSC). (n.d.). ALLYL ALCOHOL. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]
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LookChem. (n.d.). 4-Propylbenzaldehyde. Retrieved from [Link]
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MolPort. (n.d.). 1-[4-(propan-2-yl)phenyl]butan-1-ol. Retrieved from [Link]
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Natural Products Magnetic Resonance Database. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]
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NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Ataman Kimya. (n.d.). P-N-PROPYLBENZALDEHYDE. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, October 15). 1-methoxy-1-(4-phenylphenyl)butan-2-ol. Comptox Chemicals Dashboard. Retrieved from [Link]
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Stenutz. (n.d.). 1-(4-methylphenyl)butan-1-one. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-phenyl-1-butanol. Retrieved from [Link]
- Google Patents. (n.d.). US6469221B1 - Process for the conversion of 1, 4 butynediol to 1, 4 butanediol, or a mixture of 1, 4 butenediol and 1,4 butanediol.
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Cheméo. (n.d.). Chemical Properties of 4-phenyl-2-buten-1-al. Retrieved from [Link]phenyl-2-buten-1-al)

